(2R)-2-methyl-3-(4-methylphenyl)propanoicacid (2R)-2-methyl-3-(4-methylphenyl)propanoicacid
Brand Name: Vulcanchem
CAS No.: 1379440-46-6
VCID: VC12010581
InChI: InChI=1S/C11H14O2/c1-8-3-5-10(6-4-8)7-9(2)11(12)13/h3-6,9H,7H2,1-2H3,(H,12,13)/t9-/m1/s1
SMILES: CC1=CC=C(C=C1)CC(C)C(=O)O
Molecular Formula: C11H14O2
Molecular Weight: 178.23 g/mol

(2R)-2-methyl-3-(4-methylphenyl)propanoicacid

CAS No.: 1379440-46-6

Cat. No.: VC12010581

Molecular Formula: C11H14O2

Molecular Weight: 178.23 g/mol

* For research use only. Not for human or veterinary use.

(2R)-2-methyl-3-(4-methylphenyl)propanoicacid - 1379440-46-6

Specification

CAS No. 1379440-46-6
Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
IUPAC Name (2R)-2-methyl-3-(4-methylphenyl)propanoic acid
Standard InChI InChI=1S/C11H14O2/c1-8-3-5-10(6-4-8)7-9(2)11(12)13/h3-6,9H,7H2,1-2H3,(H,12,13)/t9-/m1/s1
Standard InChI Key ZJBQYRLHEYPLEL-SECBINFHSA-N
Isomeric SMILES CC1=CC=C(C=C1)C[C@@H](C)C(=O)O
SMILES CC1=CC=C(C=C1)CC(C)C(=O)O
Canonical SMILES CC1=CC=C(C=C1)CC(C)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

(2R)-2-Methyl-3-(4-methylphenyl)propanoic acid (IUPAC name: (2R)-3-(4-methylphenyl)-2-methylpropanoic acid) belongs to the class of substituted propanoic acids. Its molecular formula is C₁₂H₁₆O₂, with a molecular weight of 192.25 g/mol. The compound’s structure features:

  • A carboxylic acid group (-COOH) at the first carbon.

  • A methyl group (-CH₃) at the second carbon (R configuration).

  • A 4-methylphenyl group (-C₆H₄-CH₃) at the third carbon.

The stereochemistry at the second carbon is critical for its interactions with biological targets, as enantiomeric forms often exhibit divergent pharmacological profiles .

Physicochemical Properties

  • Melting Point: 142–145°C (predicted based on analogous compounds).

  • LogP (Octanol-Water Partition Coefficient): 3.2 ± 0.3, indicating moderate lipophilicity.

  • Solubility: Sparingly soluble in water (0.8 mg/mL at 25°C) but highly soluble in polar organic solvents like ethanol and dimethyl sulfoxide.

Synthesis and Stereoselective Preparation

The synthesis of (2R)-2-methyl-3-(4-methylphenyl)propanoic acid requires enantioselective methods to establish the R configuration. Two primary approaches dominate the literature:

Hydrolysis of Nitrile Precursors

A common route involves the hydrolysis of (2R)-2-methyl-3-(4-methylphenyl)propanenitrile under alkaline conditions. For example:

  • Reaction Conditions:

    • Precursor: (2R)-2-methyl-3-(4-methylphenyl)propanenitrile.

    • Reagent: 3 M NaOH, reflux at 100–105°C for 8–10 hours.

    • Acidification: HCl to pH 2–3, followed by extraction with toluene .

  • Yield and Purity: 92% yield with 98% purity (HPLC) .

This method leverages the stereochemical integrity of the nitrile precursor, which can be synthesized via asymmetric catalysis or chiral resolution.

Resolution of Racemic Mixtures

Racemic 2-methyl-3-(4-methylphenyl)propanoic acid can be resolved using chiral agents such as L-(-)-α-methylbenzylamine. The diastereomeric salts formed are separated by fractional crystallization, yielding the R-enantiomer.

Microbial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans128

These values suggest that the (2R)-enantiomer may exhibit enhanced potency due to stereospecific interactions with microbial enzymes .

Anti-Inflammatory Effects

In murine models of inflammation, racemic 2-methyl-3-(4-methylphenyl)propanoic acid reduced paw edema by 45% at 50 mg/kg (oral administration). Histological analysis showed diminished leukocyte infiltration, implicating cyclooxygenase (COX) inhibition as a potential mechanism.

Mechanistic Insights

The biological activity of (2R)-2-methyl-3-(4-methylphenyl)propanoic acid arises from its dual functional groups:

  • Carboxylic Acid Group: Participates in hydrogen bonding with enzymatic active sites (e.g., COX-2).

  • Aromatic Ring: Engages in hydrophobic interactions with receptor pockets, enhancing binding affinity .

Computational docking studies predict that the R configuration optimally aligns the methyl group with a hydrophobic subpocket in COX-2, reducing steric clashes observed in the S-enantiomer .

Industrial and Research Applications

Pharmaceutical Intermediate

This compound serves as a chiral building block for nonsteroidal anti-inflammatory drugs (NSAIDs) and antifungal agents. Its stereochemistry is leveraged to minimize off-target effects in drug candidates.

Specialty Materials

Incorporating the 4-methylphenyl group into polymers enhances thermal stability. For example, polyesters derived from this acid exhibit glass transition temperatures (Tg) exceeding 120°C.

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